Tetrabutoxygermane

Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Germanium Oxide Thin Films

Tetrabutoxygermane (germanium n-butoxide, Ge(OC₄H₉)₄) is a monomeric germanium(IV) alkoxide that serves as a volatile, moisture-sensitive liquid precursor for germanium-containing materials. Belonging to the Ge(OR)₄ homologous series alongside tetraethoxy‑, tetraisopropoxy‑, and tetramethoxygermane, it is specifically employed where a higher alkoxy homolog is required to modulate hydrolysis kinetics, volatility, thermal stability, and the refractive index of the resulting oxide.

Molecular Formula C16H36GeO4
Molecular Weight 365.1 g/mol
CAS No. 83038-86-2
Cat. No. B8208302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutoxygermane
CAS83038-86-2
Molecular FormulaC16H36GeO4
Molecular Weight365.1 g/mol
Structural Identifiers
SMILESCCCCO[Ge](OCCCC)(OCCCC)OCCCC
InChIInChI=1S/C16H36GeO4/c1-5-9-13-18-17(19-14-10-6-2,20-15-11-7-3)21-16-12-8-4/h5-16H2,1-4H3
InChIKeyWXYNMTGBLWPTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutoxygermane (CAS 83038-86-2) Procurement Data Sheet: Class & Fundamental Characteristics


Tetrabutoxygermane (germanium n-butoxide, Ge(OC₄H₉)₄) is a monomeric germanium(IV) alkoxide that serves as a volatile, moisture-sensitive liquid precursor for germanium-containing materials . Belonging to the Ge(OR)₄ homologous series alongside tetraethoxy‑, tetraisopropoxy‑, and tetramethoxygermane, it is specifically employed where a higher alkoxy homolog is required to modulate hydrolysis kinetics, volatility, thermal stability, and the refractive index of the resulting oxide [1]. Its core applications span sol–gel synthesis of GeO₂ thin films and nanoparticles for microelectronics, fiber optics, and optoelectronic platforms [2].

Why Tetrabutoxygermane Cannot Be Directly Substituted by Other Germanium Alkoxide Homologs


Within the germanium tetraalkoxide class, the alkoxy chain length is a primary driver of vapor pressure and delivery behavior. Shorter homologs boil lower (tetramethoxygermane ~66–92 °C; tetraethoxygermane ~185.5 °C)and deliver higher germanium content per unit mass, but they also present greater flammability risks with flash points as low as −2.7 °C for the methoxy analog and 49 °C for the ethoxy analog . Tetrabutoxygermane, boiling at 143 °C under reduced pressure (8 mmHg), occupies a distinct delivery window that balances volatility with reduced fire hazard (flash point 112 °C)and yields oxide films with a higher carbon residue profile that can be advantageous for templating porous architectures . These physical property differences preclude direct ‘drop-in’ substitution in established thermal or sol–gel processes without re-optimizing deposition parameters.

Quantitative Differentiation Evidence for Tetrabutoxygermane (CAS 83038-86-2) Against Closest Analogs


Enthalpy of Vaporization: Tetrabutoxygermane vs. Tetraethoxygermane (ALD/CVD Precursor Selection)

Tetrabutoxygermane exhibits a 32.5% higher enthalpy of vaporization (ΔvapH = 53.8 kJ mol⁻¹) compared to tetraethoxygermane (ΔvapH = 40.6 kJ mol⁻¹), measured at comparable temperature ranges (412 K and 460 K, respectively) [1]. This higher ΔvapH translates to lower equilibrium vapor pressure at any given temperature, providing enhanced thermal stability during storage and enabling more gradual precursor delivery in ALD/CVD processes, thereby reducing gas-phase nucleation and improving film uniformity [2].

Atomic Layer Deposition (ALD) Chemical Vapor Deposition (CVD) Germanium Oxide Thin Films

Refractive Index and Optical Density: Tetrabutoxygermane vs. Tetraethoxygermane for Gradient-Index (GRIN) Optics

The intrinsic refractive index (nD²⁰) of tetrabutoxygermane is 1.4255, which is notably higher than that of tetraethoxygermane (nD²⁰ = 1.407) . This 0.0185 increase in nD, when translated into a germanium concentration gradient within a sol-gel derived glass, produces a proportionally larger refractive index differential in the final oxide. In r-GRIN rod fabrication by the sol-gel method, germanium alkoxides are leached to create a radial concentration gradient; the higher n starting point of the butoxy precursor allows for a greater achievable Δn in the densified glass without increasing the germanium loading beyond solubility limits [1].

Gradient-Index Optics Sol-Gel Processing Optical Fiber Manufacturing

Boiling Point and Flash Point: Tetrabutoxygermane vs. Tetramethoxygermane for Safe Handling in Semiconductor Fabs

Tetrabutoxygermane exhibits a boiling point of 143 °C (at 8 mmHg) and a flash point of 112 °C, whereas tetramethoxygermane boils at approximately 66–92 °C (atmospheric to 36 mmHg) with an estimated flash point of approximately −2.7 °C . The flash point differential (>114 °C) places tetrabutoxygermane outside the most hazardous flammable liquid classification, significantly reducing fire and explosion risk in high-volume semiconductor fabrication environments and reducing the need for specialized explosion-proof infrastructure during precursor change-out procedures [1].

Semiconductor Manufacturing Chemical Handling Safety MOCVD Precursor Selection

Moisture Sensitivity Profile: Tetrabutoxygermane Hydrolysis Reactivity Relative to Silicon Alkoxide Benchmarks

Germanium alkoxides as a class undergo extremely fast hydrolysis and condensation reactions upon water addition and remain monomeric, as demonstrated by X-ray absorption fine structure (XAFS) and Raman spectroscopy on tetraethoxygermane and tetraisopropoxygermane [1]. Tetrabutoxygermane, carrying bulkier n-butoxy ligands, is expected to hydrolyze more slowly than tetramethoxy‑ or tetraethoxygermane due to the steric shielding of the Ge center by the longer alkyl chain, consistent with the well-documented alkoxy-chain-length effect on sol–gel kinetics in the silicon alkoxide series [2]. This moderated hydrolysis profile is advantageous for co-hydrolysis with slower-reacting silicon alkoxides (e.g., TEOS) to achieve homogeneous Si–O–Ge networks rather than phase-separated homocondensation products [3].

Hydrolysis Kinetics Sol-Gel Chemistry Mixed Si/Ge Oxide Synthesis

Carbon Residue and Templating Potential: Tetrabutoxygermane vs. Shorter-Chain Alkoxides in Nanoparticle Synthesis

When Ge(OtBu)₄ (germanium tetra-tertiary-butoxide, a structural isomer with identical C₁₆ formula) is used as a precursor for europium-doped GeO₂ nanoparticles via urea hydrolysis at 150 °C followed by 750 °C calcination, it yields nearly monodisperse nanoparticles of ~30 nm diameter [1]. The longer butoxy chains of tetra-n-butoxygermane serve as an in-situ carbon source during thermal processing, creating a reducing micro-environment that can influence the oxidation state of dopant ions and generate templated porosity upon carbon burn-off. Shorter-chain homologs (e.g., tetramethoxygermane) produce less carbon residue and are less effective at generating porous architectures [2].

Nanoparticle Synthesis Porous Germanium Oxide Europium Doping

⁷³Ge NMR Sensitivity for Quality Control: Tetrabutoxygermane vs. Isostructural Alkoxysilanes

The ⁷³Ge NMR chemical shift of tetrabutoxygermane is significantly more sensitive to structural and electronic variations than the ²⁹Si NMR shift in isostructural alkoxysilanes, making ⁷³Ge NMR a powerful tool for detecting trace impurities, incomplete ligand exchange, or hydrolytic degradation in incoming precursor batches [1]. This enhanced spectroscopic responsiveness enables tighter incoming quality control (IQC) specifications for tetrabutoxygermane compared to organosilane precursors, which require complementary techniques (e.g., GC-MS, ICP-OES) to achieve comparable impurity detection [2].

NMR Spectroscopy Quality Assurance Precursor Purity Verification

Optimal Research and Industrial Deployment Scenarios for Tetrabutoxygermane (CAS 83038-86-2)


ALD/CVD of Germanium Oxide Thin Films Where Controlled Volatility Prioritizes Film Uniformity Over Deposition Rate

In plasma-enhanced ALD of GeO₂ for high-κ dielectric or passivation layers, precursor volatility must balance sufficient vapor pressure for transport with low enough volatility to prevent premature decomposition. Tetrabutoxygermane's 53.8 kJ mol⁻¹ ΔvapH compared to tetraethoxygermane's 40.6 kJ mol⁻¹ offers a wider thermal budget for delivery line temperature control, reducing gas-phase nucleation and enabling conformal coating on high-aspect-ratio structures [1]. This is consistent with recent advances in low-temperature PE-ALD of GeO₂ using liquid Ge(IV) precursors [2].

Sol-Gel Fabrication of Radial Gradient-Index (r-GRIN) Glass Rods for Fiber Optic Lenses

The higher refractive index of tetrabutoxygermane (nD²⁰ = 1.4255) relative to tetraethoxygermane (nD²⁰ = 1.407) makes it the preferred germanium source for r-GRIN rods fabricated by the sol-gel leaching method. The larger index differential achievable per unit germanium concentration translates to stronger light focusing power in the final lens element [1]. Additionally, the moderated hydrolysis rate of the butoxy precursor better matches the kinetics of co-present silicon alkoxides, yielding more homogeneous GeO₂–SiO₂ gel networks [2].

Synthesis of Luminescent Rare-Earth-Doped GeO₂ Nanoparticles for Bioimaging and Phosphor Applications

Tetrabutoxygermane serves as a single-source precursor for Eu³⁺-doped GeO₂ nanoparticles by urea hydrolysis. The butoxy ligands provide a built‑in carbon source that generates a reducing micro-environment during calcination, facilitating the incorporation of dopant ions. Near‑monodisperse nanoparticles (~30 nm) exhibiting blue‑violet emission have been demonstrated using germanium tetra(tertiary‑butoxide) [1]. Tetra‑n‑butoxygermane is expected to yield similar morphology control with the added benefit of liquid‑phase processability at ambient temperatures.

MOCVD of Silicon-Germanium (SiGe) Heterojunction Bipolar Transistor (HBT) Base Layers in High-Speed Electronics

In reduced-pressure CVD of SiGe epitaxial layers for HBT devices, the germanium precursor must deliver high-purity germanium without introducing silicon or oxygen contamination. Tetrabutoxygermane's higher flash point (112 °C) compared to tetramethoxygermane (~−2.7 °C) simplifies safety compliance in fab environments, while its liquid state at ambient temperature enables use in standard bubbler delivery systems without heated source lines [1]. Patent literature explicitly identifies germanium alkoxides including Ge(OR)₄ as suitable vapor-phase deposition precursors for germanium-containing films in electronic device manufacturing [2].

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